2-(4-chlorophenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide
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Description
2-(4-chlorophenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide is a useful research compound. Its molecular formula is C20H23ClN2O and its molecular weight is 342.87. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Research has demonstrated the potential use of acetamide derivatives, including those structurally related to 2-(4-chlorophenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide, as corrosion inhibitors. A study by Yıldırım and Çetin synthesized 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and evaluated their effectiveness as corrosion inhibitors in acidic and oil mediums. These compounds showed promising inhibition efficiencies, suggesting their application in protecting metals from corrosion (Yıldırım & Çetin, 2008).
Structural Analysis
Structural analysis of compounds related to this compound has been conducted to understand their molecular geometry and intermolecular interactions. For instance, Kamala et al. analyzed the structure of a compound with a similar framework, focusing on the conformation of its rings and the interactions stabilizing the crystal structure (Kamala et al., 2008).
Synthetic Chemistry
The compound and its analogs have been utilized in synthetic chemistry to create various derivatives with potential applications in materials science and molecular engineering. Ikeda et al. reported on the cyclization of 2-iodo-N-(prop-2-enyl)acetamides using triethylborane, leading to the formation of pyrrolidin-2-ones, demonstrating the compound's utility in synthetic pathways (Ikeda et al., 1998).
Photochemical and Thermochemical Modeling
The acetamide derivatives, including those similar to this compound, have been studied for their photochemical and thermochemical properties. Mary et al. synthesized benzothiazolinone acetamide analogs and analyzed their potential as photosensitizers in dye-sensitized solar cells (DSSCs), highlighting their good light harvesting efficiency and free energy of electron injection (Mary et al., 2020).
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O/c21-18-7-3-17(4-8-18)15-20(24)22-12-11-16-5-9-19(10-6-16)23-13-1-2-14-23/h3-10H,1-2,11-15H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHNKQXXNNDSBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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